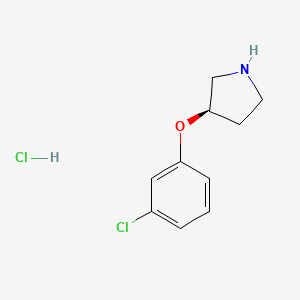
Tris(3,4,5-trifluorophenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3,4,5-trifluorophenyl)borane is a boron-containing compound known for its unique chemical properties and catalytic potential. It is characterized by the presence of three 3,4,5-trifluorophenyl groups attached to a central boron atom. This compound has gained significant attention in the field of chemistry due to its ability to act as a Lewis acid and its applications in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(3,4,5-trifluorophenyl)borane typically involves the reaction of boron trichloride with 3,4,5-trifluorophenyl lithium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The general reaction scheme is as follows:
BCl3+3C6H2F3Li→B(C6H2F3)3+3LiCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory settings. The use of microwave irradiation has been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Tris(3,4,5-trifluorophenyl)borane primarily undergoes hydroboration reactions. It is particularly effective in the 1,2-hydroboration of unsaturated substrates such as aldehydes, ketones, and imines. under conventional conditions, it is less effective in reducing alkenes and alkynes .
Common Reagents and Conditions:
Hydroboration: The compound is used in the presence of unsaturated substrates.
Oxidation and Reduction:
Major Products: The major products of hydroboration reactions involving this compound are borylated substrates, which have wide synthetic applicability .
Scientific Research Applications
Tris(3,4,5-trifluorophenyl)borane has found applications in various fields of scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism by which tris(3,4,5-trifluorophenyl)borane exerts its catalytic effects involves its role as a Lewis acid. The boron atom in the compound can accept electron pairs from substrates, facilitating various chemical transformations. In hydroboration reactions, the compound activates the unsaturated substrate, allowing the addition of boron-hydrogen bonds across the double or triple bonds .
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Known for its extensive applications in borylation, hydrogenation, and hydrosilylation reactions.
Tris(2,4,6-trifluorophenyl)borane: Demonstrates similar catalytic properties in hydroboration reactions but with different substrate specificities.
Uniqueness: Tris(3,4,5-trifluorophenyl)borane is unique due to its specific arrangement of fluorine atoms on the phenyl rings, which influences its reactivity and catalytic efficiency. The use of microwave irradiation to enhance its catalytic activity further distinguishes it from other similar compounds .
Properties
CAS No. |
148892-97-1 |
|---|---|
Molecular Formula |
C18H6BF9 |
Molecular Weight |
404.0 g/mol |
IUPAC Name |
tris(3,4,5-trifluorophenyl)borane |
InChI |
InChI=1S/C18H6BF9/c20-10-1-7(2-11(21)16(10)26)19(8-3-12(22)17(27)13(23)4-8)9-5-14(24)18(28)15(25)6-9/h1-6H |
InChI Key |
LKNHGIFPRLUGEG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)F)(C2=CC(=C(C(=C2)F)F)F)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12511695.png)


![6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12511715.png)
![4-bromo-N-{1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl}benzamide](/img/structure/B12511716.png)


![2-{Benzo[h]quinolin-2-yl}-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511730.png)

![5-Acetamido-2-[(6-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12511753.png)

